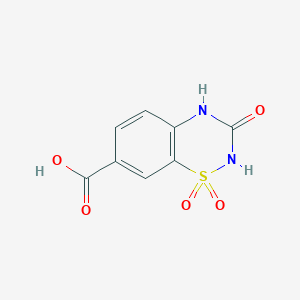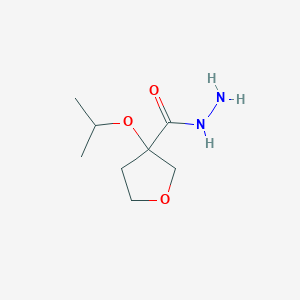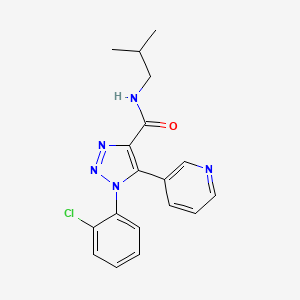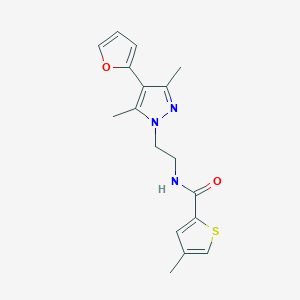
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine, also known as MNPA, is a thiazole derivative that has garnered significant attention in scientific research due to its potential applications in various fields. MNPA is a heterocyclic compound that contains a thiazole ring and two aromatic rings, making it a versatile molecule with unique properties.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to act through various pathways, including inhibition of enzymes and modulation of signaling pathways. N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been shown to exhibit anti-microbial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine in lab experiments is its versatility and unique properties. N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine can be easily synthesized using various methods, making it readily available for research purposes. Additionally, N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been shown to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
Zukünftige Richtungen
There are various future directions for research on N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine, including the development of novel N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine derivatives with enhanced biological activities. Additionally, N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine can be further investigated for its potential applications in various fields, including material science and agriculture. N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine can also be used as a tool for studying various biological pathways and mechanisms. Overall, N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a promising compound with unique properties and potential applications in various fields.
Synthesemethoden
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine can be synthesized using various methods, including the reaction of 3-methoxyaniline with 4-nitrobenzaldehyde and thiourea in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization to form the thiazole ring.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has also been used as a ligand in the development of metal-organic frameworks (MOFs) for gas storage and separation applications. Additionally, N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been used as a plant growth regulator in agriculture due to its ability to enhance plant growth and yield.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-22-14-4-2-3-12(9-14)17-16-18-15(10-23-16)11-5-7-13(8-6-11)19(20)21/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOPANXBSAYEQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2535231.png)


![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2535241.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2535242.png)


![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2535245.png)
![5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2535247.png)
![2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2535248.png)

![1-Azabicyclo[2.2.1]heptan-3-OL](/img/structure/B2535250.png)
